molecular formula C12H18N4O B1470808 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol CAS No. 1507891-27-1

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol

Cat. No. B1470808
M. Wt: 234.3 g/mol
InChI Key: DLILQLORBKLYGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Piperidine and Pyrimidine Derivatives in Drug Discovery

Piperidine and pyrimidine rings are common in a wide array of bioactive molecules and pharmaceuticals. These moieties are integral to compounds with a variety of therapeutic activities, including anticancer, antimalarial, antimycobacterial, and antiviral effects. For instance, compounds with piperidine substructures have been investigated for their cytotoxic properties, with some demonstrating significant tumor-selective toxicity and the ability to modulate multi-drug resistance through mechanisms like apoptosis induction and mitochondrial function disruption (Hossain et al., 2020). Similarly, pyrimidine derivatives have been explored for their role in various biological pathways, contributing to the development of novel therapeutic agents.

Antimycobacterial Applications

Compounds containing the piperazine moiety, such as "1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol," may also find applications in the treatment of mycobacterial infections. Research has highlighted the potential of piperazine-based molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscoring their importance in developing new anti-TB medications (Girase et al., 2020).

Role in Modulating Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, and compounds with specific inhibitory activity against CYP isoforms can significantly impact pharmacokinetic profiles and drug-drug interactions. Research on the selectivity of chemical inhibitors for CYP isoforms could provide valuable insights into the potential drug interactions and metabolic pathways involving compounds like "1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol" (Khojasteh et al., 2011).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. This suggests that there is ongoing research in this field and potential for future discoveries and applications.

properties

IUPAC Name

1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLILQLORBKLYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCC(CC3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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